3,5-Dichloro-4-hydroxybenzohydrazide

説明

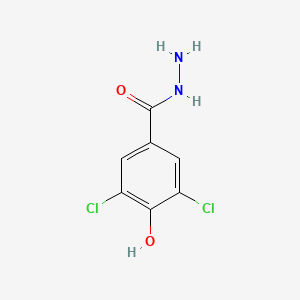

3,5-Dichloro-4-hydroxybenzohydrazide is an organic compound with the molecular formula C7H6Cl2N2O2 and a molecular weight of 221.04 g/mol It is a derivative of benzoic acid and is characterized by the presence of two chlorine atoms and a hydroxyl group on the benzene ring, along with a hydrazide functional group

準備方法

3,5-Dichloro-4-hydroxybenzohydrazide can be synthesized through several methods. One common synthetic route involves the reaction of 3,5-dichloro-4-hydroxybenzoic acid methyl ester with hydrazine monohydrate in methanol. The reaction mixture is refluxed for three hours, resulting in the formation of this compound as a white solid . The reaction conditions typically involve heating and refluxing to ensure complete conversion of the starting materials.

化学反応の分析

3,5-Dichloro-4-hydroxybenzohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.

Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Antimicrobial Activity

One of the most significant applications of 3,5-Dichloro-4-hydroxybenzohydrazide is its potential as an antimicrobial agent. Research indicates that derivatives of this compound exhibit promising activity against various Gram-positive bacteria and fungi.

Case Study: Antimicrobial Efficacy

A study investigated the antimicrobial activity of several compounds related to this compound against multidrug-resistant pathogens. The results showed that certain derivatives displayed effective inhibitory concentrations against strains such as Staphylococcus aureus and Clostridioides difficile. For instance, one derivative demonstrated a minimum inhibitory concentration (MIC) of 16 µg/mL against Candida auris, indicating its potential as a scaffold for developing new antimicrobial agents .

Anticancer Properties

In addition to its antimicrobial applications, this compound has been studied for its anticancer activity. Specific derivatives have shown effectiveness in inhibiting cancer cell proliferation.

Case Study: Anticancer Activity

In vitro studies on derivatives of this compound indicated significant anticancer activity in human lung cancer cell lines (A549). One derivative exhibited the highest activity among the tested compounds, suggesting that modifications to the structure could enhance efficacy against cancer cells .

Synthesis and Methodologies

The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis which offers advantages such as reduced reaction times and higher yields.

Synthesis Overview

- Starting Material : Methyl 3,5-dichloro-4-hydroxybenzoate.

- Reagents : Hydrazine hydrate in methanol.

- Conditions : Heating under reflux for approximately three hours.

- Yield : Reported yields are close to 100% under optimized conditions .

Comparative Table of Biological Activities

| Compound Derivative | Antimicrobial Activity (MIC) | Anticancer Activity (Cell Line) |

|---|---|---|

| 3,5-Dichloro-2-hydroxyphenyl derivative | 16 µg/mL against C. auris | High activity in A549 cells |

| Hydrazone with thien-2-yl fragment | Stronger than clindamycin | Moderate activity |

| 5-Fluorobenzimidazole derivative | Four-fold stronger than clindamycin | High activity |

作用機序

The mechanism of action of 3,5-Dichloro-4-hydroxybenzohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This compound may also interfere with cellular pathways by binding to key regulatory molecules, thereby modulating their function .

類似化合物との比較

3,5-Dichloro-4-hydroxybenzohydrazide can be compared with other similar compounds, such as:

3,5-Dichloro-4-hydroxybenzoic acid: This compound lacks the hydrazide group and has different reactivity and applications.

3,5-Dichloro-4-hydroxybenzaldehyde: This compound contains an aldehyde group instead of a hydrazide group, leading to different chemical behavior and uses.

3,5-Dichloro-4-hydroxybenzamide: This compound has an amide group instead of a hydrazide group, resulting in distinct properties and applications.

生物活性

3,5-Dichloro-4-hydroxybenzohydrazide (DCHBH) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities, particularly its potential antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of DCHBH, supported by research findings, case studies, and comparative analyses with related compounds.

This compound has the molecular formula and a molecular weight of 221.04 g/mol. The synthesis typically involves the reaction of 3,5-dichloro-4-hydroxybenzoic acid methyl ester with hydrazine in methanol under reflux conditions . The compound features a hydrazide functional group, which is pivotal for its biological activity.

The biological activity of DCHBH is attributed to its ability to interact with various molecular targets within cells. The hydrazide moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Furthermore, DCHBH may interfere with cellular signaling pathways by binding to key regulatory molecules .

Antimicrobial Activity

DCHBH has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance:

- Bacterial Strains Tested :

- Staphylococcus aureus (MRSA)

- Pseudomonas aeruginosa

In one study, DCHBH showed comparable antibacterial effects to established antibiotics, indicating its potential as a therapeutic agent in treating resistant infections .

Anticancer Properties

Research has also explored the anticancer potential of DCHBH. In vitro studies demonstrate that DCHBH can induce apoptosis in cancer cell lines through mechanisms that may involve the modulation of key signaling pathways such as ERK/MAPK .

Case Study: Breast Carcinoma Cells

In experiments involving human breast carcinoma cell lines (MB-231), treatment with DCHBH resulted in a significant reduction in active ERK levels, suggesting that DCHBH may inhibit tumor growth by targeting this pathway .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of DCHBH, it is beneficial to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 3,5-Dichloro-4-hydroxybenzoic acid | Lacks hydrazide group | Moderate antimicrobial activity |

| 3,5-Dichloro-4-hydroxybenzaldehyde | Contains aldehyde group | Lower anticancer efficacy |

| 3,5-Dichloro-4-hydroxybenzamide | Contains amide group | Similar antimicrobial properties |

These comparisons highlight how modifications to the core structure can influence the biological activities of these compounds.

Research Findings and Data Tables

Recent studies have quantified the biological activities of DCHBH through various assays. Below are summarized findings from selected research articles:

特性

IUPAC Name |

3,5-dichloro-4-hydroxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O2/c8-4-1-3(7(13)11-10)2-5(9)6(4)12/h1-2,12H,10H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAECGTGIGJYKPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Cl)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178674 | |

| Record name | Benzoic acid, 3,5-dichloro-4-hydroxy-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23964-29-6 | |

| Record name | Benzoic acid, 3,5-dichloro-4-hydroxy-, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023964296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,5-dichloro-4-hydroxy-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。